Acetrizoic acid
Overview
Description
Irsogladine is a phosphodiesterase inhibitor primarily used as an antiulcer drug. It is known for its mucosal protective properties, which help in the treatment of peptic ulcer disease and acute gastritis . The compound’s chemical formula is C9H7Cl2N5, and it has a molar mass of 256.09 g/mol .
Mechanism of Action
Target of Action
The primary target of Acetrizoic acid is the X-ray imaging process . It is used as an iodinated contrast medium for X-ray imaging .
Mode of Action
This compound contains iodine, which has a high atomic density . This property allows it to attenuate X-rays within the diagnostic energy spectrum . As a result, this compound, being a water-soluble and reasonably safe iodinated contrast agent, can be intravenously administered for clinical applications .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the X-ray imaging process . The iodine atoms in the molecule readily absorb X-rays, which enhances the contrast in the imaging process .
Result of Action
The primary result of this compound’s action is the enhancement of contrast in X-ray imaging . This is achieved through the attenuation of X-rays by the iodine atoms in the this compound molecule .
Action Environment
The action of this compound is influenced by the environment in which it is administered. For instance, the plasma concentration of this compound can vary depending on the dose and injection rate . Additionally, certain body tissues, such as the brain, neural tissue, and testes, can limit the diffusion of this compound due to the presence of tight junctions .
Biochemical Analysis
Biochemical Properties
Acetrizoic acid presents the molecular formula of 3-acetamidol-2,4,6-triiodobenzoic acid . It is the first monomeric ionic compound used as an X-ray contrast agent . The three iodine atoms in the molecule readily absorb X-rays and are therefore responsible for its usability as a contrast medium .
Cellular Effects
After intravenous administration, this compound gets largely distributed in the extracellular fluid space . There are some exceptions to the diffusion, such as the brain, neural tissue and testes where the tight junctions do not allow extravascularization .
Molecular Mechanism
Iodine, a big component in this compound, is an element with a high atomic density. This property causes attenuation of X-rays within the diagnostic energy spectrum. Thus, this compound is a water-soluble and reasonably safe iodinated contrast agent that can be intravenously administered for clinical applications .
Temporal Effects in Laboratory Settings
The majority of the administered dose of this compound remains unchanged . Radiographic agents like Acetrizoic agents present variations in the plasma concentration depending on the dose and injection rate .
Transport and Distribution
The radiographic agents such as this compound are carried free in plasma in which less than 5% of the injected dose is protein bound .
Preparation Methods
The synthesis of irsogladine involves the condensation reaction of 2,5-dichlorobenzonitrile with dicyandiamide in the presence of a base catalyst in an aprotic polar solvent. This reaction yields an intermediate, which is then recrystallized to form irsogladine maleate . The industrial production method is efficient, with high yield and purity, making it suitable for large-scale applications .
Chemical Reactions Analysis
Irsogladine undergoes various chemical reactions, including:
Oxidation: Irsogladine can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions involving irsogladine are less common.
Substitution: Irsogladine can undergo substitution reactions, particularly involving its chlorine atoms.
Scientific Research Applications
Irsogladine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving phosphodiesterase inhibitors.
Biology: Irsogladine is studied for its effects on cellular communication and mucosal protection.
Medicine: It is primarily used to treat peptic ulcers and gastritis.
Industry: Irsogladine’s stability and efficacy make it valuable in pharmaceutical formulations.
Comparison with Similar Compounds
Irsogladine is often compared with other mucosal protective agents like omeprazole and gefarnate. Unlike omeprazole, which is a proton pump inhibitor, irsogladine works by enhancing mucosal protective factors. Gefarnate, another mucosal protective agent, is less effective than irsogladine in clinical studies . Similar compounds include:
Omeprazole: A proton pump inhibitor used to reduce stomach acid.
Gefarnate: A mucosal protective agent with less efficacy compared to irsogladine.
Properties
IUPAC Name |
3-acetamido-2,4,6-triiodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6I3NO3/c1-3(14)13-8-5(11)2-4(10)6(7(8)12)9(15)16/h2H,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOGSFBXBWBTIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1I)C(=O)O)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6I3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022549 | |
Record name | Acetrizoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
Record name | Acetrizoic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09347 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Iodine, a big component in acetrizoic acid, is an element with a high atomic density. This property causes attenuation of X-rays within the diagnostic energy spectrum. Thus, acetrizoic acid is a water-soluble and reasonably safe iodinated contrast agent that can be intravenously administered for clinical applications. | |
Record name | Acetrizoic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09347 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
85-36-9 | |
Record name | Acetrizoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetrizoic acid [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetrizoic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09347 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ACETRIAZOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758681 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetrizoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-acetamido-2,4,6-triiodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.455 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETRIZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24256BQV7M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does acetrizoic acid interact with erythrocytes, and what are the downstream effects?
A1: this compound significantly impacts erythrocyte morphology. Scanning electron microscopy studies demonstrated that it induces a transformation of red blood cells into echinocytes, characterized by their spiky appearance. [] This morphological change can potentially affect erythrocyte function, but further research is needed to elucidate these consequences.
Q2: What are the adverse effects associated with the use of this compound as a contrast agent?
A2: this compound, classified as an ionic contrast medium, has been associated with a higher incidence of side effects compared to non-ionic alternatives like iohexol (omnipaque). [] A study comparing both agents in interventional therapy revealed a significantly lower side effect rate in the iohexol group (7.0%) compared to the this compound group (23.8%). [] While the specific nature of these side effects isn't detailed in the provided abstracts, it underscores the need for careful consideration and potential preference for non-ionic agents in clinical practice.
Q3: Has this compound found applications beyond its role as a contrast agent?
A3: Interestingly, research has explored the use of this compound in treating seroma formation, a common complication following breast cancer surgery. [] In a study, injecting this compound into the surgical cavity was compared to a novel treatment using piliated Pseudomonas aeruginosa. While both methods aimed to reduce seroma accumulation, the study highlighted the potential of alternative approaches for managing this post-operative complication. []
Q4: What analytical techniques are employed for the detection and quantification of this compound?
A4: Neutron activation analysis has proven effective in quantifying organically bound iodine, particularly within this compound. [] This highly sensitive technique allows for the complete analysis of samples in under an hour, offering a precise method for determining this compound concentrations, even within complex matrices. []
Q5: Are there any documented cases of this compound causing adverse drug reactions?
A5: Yes, a study analyzing 349 case reports revealed a range of adverse drug reactions (ADRs) attributed to meglumine diatrizoate, a compound structurally similar to this compound and often used in its salt form. [] These ADRs affected multiple systems, with the gastrointestinal system being the most frequently impacted. [] This data highlights the importance of vigilant monitoring and emphasizes the need for continued research into the safety profiles of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.